REACTION_CXSMILES
|
C(OC([NH:8][CH:9]1[CH2:13][CH2:12][NH:11][CH2:10]1)=O)(C)(C)C.[H-].[Na+].[CH3:16][O:17][CH2:18][CH2:19]Br.[ClH:21].O1CCOCC1>CN(C=O)C.CCOC(C)=O.O>[ClH:21].[ClH:21].[CH3:16][O:17][CH2:18][CH2:19][N:11]1[CH2:12][CH2:13][CH:9]([NH2:8])[CH2:10]1 |f:1.2,9.10.11|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)NC1CNCC1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
oil
|
Quantity
|
258 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
656 μL
|
Type
|
reactant
|
Smiles
|
COCCBr
|
Type
|
CUSTOM
|
Details
|
The solution is stirred for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the two layers are separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with EtOAc (2×150 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers are washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography (100% EtOAc)
|
Type
|
DISSOLUTION
|
Details
|
The isolated compound (300 mg, 23%) is dissolved in dioxane (2 mL)
|
Type
|
CONCENTRATION
|
Details
|
the reaction mixture is then concentrated and co-evaporated with toluene
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.Cl.COCCN1CC(CC1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 266 mg | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |